REACTION_SMILES
|
[Cl:1][c:2]1[n:3][c:4]([Cl:11])[c:5]2[nH:6][cH:7][n:8][c:9]2[n:10]1.[NH2:12][c:13]1[cH:14][cH:15][cH:16][c:17]([F:18])[cH:19]1>>[Cl:1][c:2]1[n:3][c:4]([NH:12][c:13]2[cH:14][cH:15][cH:16][c:17]([F:18])[cH:19]2)[c:5]2[nH:6][cH:7][n:8][c:9]2[n:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1nc(Cl)c2[nH]cnc2n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cccc(F)c1
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1cccc(Nc2nc(Cl)nc3nc[nH]c23)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |